molecular formula C19H16N2O3 B11066796 N-{3-[(4-methylphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide

N-{3-[(4-methylphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide

Cat. No.: B11066796
M. Wt: 320.3 g/mol
InChI Key: XWTOJLSHBVULCC-UHFFFAOYSA-N
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Description

    N-{3-[(4-methylphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide: is an organic compound.

  • It appears as a solid with a white or pale yellow color.
  • It has moderate solubility and can dissolve in water.
  • The compound is alkaline and can undergo neutralization reactions with acids.
  • It also serves as a catalyst in certain organic reactions .
  • Preparation Methods

  • Chemical Reactions Analysis

      Types of Reactions: The compound can participate in various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

    • The compound’s effects depend on its molecular targets and pathways.
    • Further research is needed to elucidate its specific mechanisms in various contexts.
  • Comparison with Similar Compounds

      Uniqueness: Highlighting its distinct features

      Similar Compounds: While I don’t have a specific list of similar compounds, you can explore related structures based on the naphthalene core and amine substituents.

    Remember that this compound’s applications and properties continue to be an active area of research.

    Properties

    Molecular Formula

    C19H16N2O3

    Molecular Weight

    320.3 g/mol

    IUPAC Name

    N-[3-(4-methylanilino)-1,4-dioxonaphthalen-2-yl]acetamide

    InChI

    InChI=1S/C19H16N2O3/c1-11-7-9-13(10-8-11)21-17-16(20-12(2)22)18(23)14-5-3-4-6-15(14)19(17)24/h3-10,21H,1-2H3,(H,20,22)

    InChI Key

    XWTOJLSHBVULCC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)NC(=O)C

    Origin of Product

    United States

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